

Introduction: Unveiling a Versatile Scaffold in Chemical Synthesis

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Compound of Interest

Compound Name: 2-Hydroxy-4-methylbenzonitrile

Cat. No.: B101994

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2-Hydroxy-4-methylbenzonitrile stands as a significant bifunctional molecule within the landscape of medicinal chemistry and materials science. Its structure, featuring a strategically positioned hydroxyl group, a nitrile moiety, and a methyl group on a benzene ring, offers a unique combination of reactivity and structural influence. This guide, prepared for researchers and drug development professionals, provides an in-depth exploration of this compound, moving from its fundamental identifiers to its sophisticated applications, synthesis protocols, and safety considerations. The insights herein are grounded in established chemical principles and field-proven applications, designed to empower scientists to leverage this molecule's full potential.

Part 1: Core Identification and Physicochemical Profile

Accurate identification is the bedrock of all chemical research. **2-Hydroxy-4-methylbenzonitrile** is systematically identified by its IUPAC name and its unique CAS registry number, which are indispensable for database searches and regulatory compliance.

- IUPAC Name: **2-hydroxy-4-methylbenzonitrile**[\[1\]](#)[\[2\]](#)
- CAS Number: 18495-14-2[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₈H₇NO[\[1\]](#)[\[2\]](#)

A comprehensive understanding of its physicochemical properties is crucial for predicting its behavior in reactions, formulations, and biological systems.

Property	Value	Source
Molecular Weight	133.15 g/mol	[1][2]
Appearance	White to brown powder/solid	[3]
Boiling Point	149 °C @ 14 mmHg (for 2-Hydroxybenzonitrile)	[3]
InChIKey	WAFLXCCXXVMUKI-UHFFFAOYSA-N	[1][2]
SMILES	<chem>CC1=CC(=C(C=C1)C#N)O</chem>	[1]

Note: Experimental data for substituted benzonitriles can vary. The provided boiling point is for the parent compound, 2-Hydroxybenzonitrile, and serves as a reference.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of **2-Hydroxy-4-methylbenzonitrile** can be approached through several routes. A prevalent and logical strategy involves a two-step process starting from the commercially available m-cresol. This method is advantageous as it builds the molecule's core functionality sequentially, offering clear control points.

Experimental Protocol: Two-Step Synthesis from m-Cresol

This protocol outlines the formylation of m-cresol to yield the intermediate aldehyde, followed by its conversion to the target nitrile.

Step 1: Formylation of m-Cresol to 2-Hydroxy-4-methylbenzaldehyde

The introduction of the aldehyde group is a critical step. The Duff reaction or Reimer-Tiemann reaction are classic choices. A more direct approach using paraformaldehyde with a Lewis acid catalyst offers good yields.[4]

- **System Setup:** In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add m-cresol (10.8 g, 0.1 mol) and toluene (200 mL).
- **Catalyst Addition:** Under a nitrogen atmosphere, add tin(IV) chloride (SnCl_4 , 2.6 g, 0.01 mol) followed by tri-n-butylamine (5.4 g, 0.029 mol). Stir the mixture at room temperature for 20 minutes.
 - **Expertise & Experience:** The use of SnCl_4 as a Lewis acid activates the paraformaldehyde for electrophilic aromatic substitution. The amine base assists in the reaction mechanism and scavenges HCl produced.
- **Reaction:** Add paraformaldehyde (6.6 g, 0.22 mol) to the mixture. Heat the solution to 100°C and maintain for 8 hours.
- **Work-up and Isolation:** Cool the reaction to room temperature. Pour the mixture into 500 mL of water and acidify to pH 2 with 2N HCl. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , and evaporate the solvent under reduced pressure to yield 2-hydroxy-4-methylbenzaldehyde.[4]

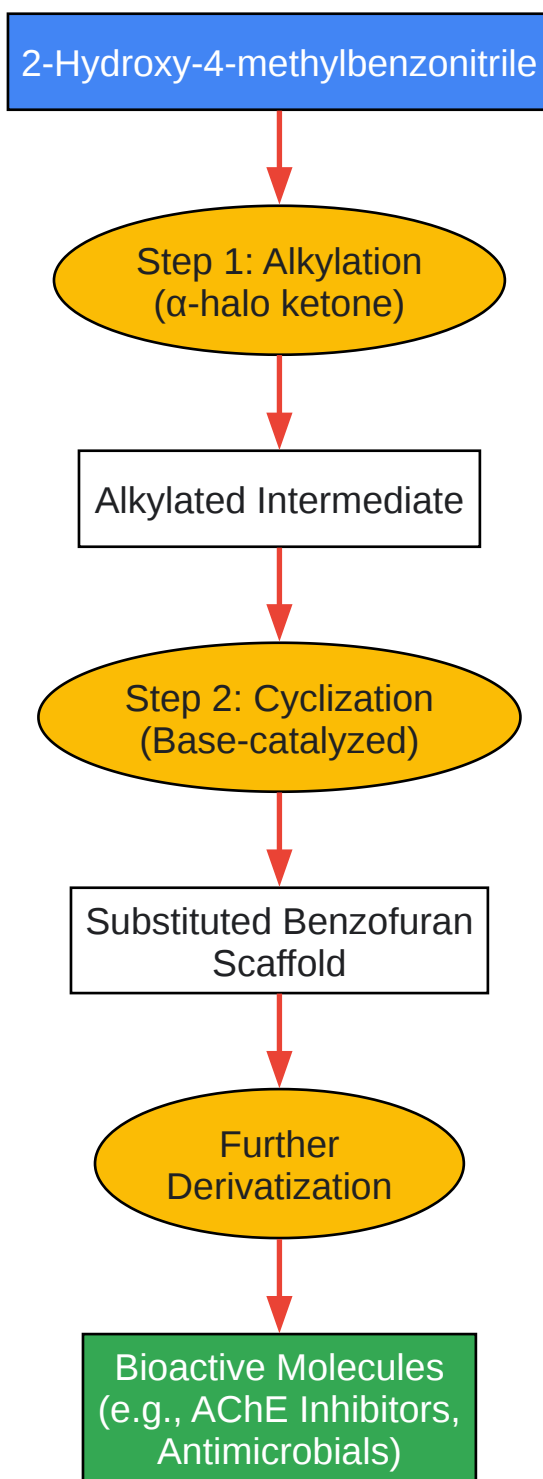
Step 2: Conversion of Aldehyde to Nitrile

The dehydration of an aldoxime intermediate is a reliable method for nitrile synthesis.[5][6]

- **Oxime Formation:** Dissolve the 2-hydroxy-4-methylbenzaldehyde (13.6 g, 0.1 mol) from the previous step in ethanol (150 mL). Add hydroxylamine hydrochloride (8.3 g, 0.12 mol) and sodium acetate (9.8 g, 0.12 mol). Reflux the mixture for 2 hours.
- **Dehydration:** Cool the reaction mixture. A common method for dehydration is using a reagent like acetic anhydride or a catalyst system. For this protocol, we will use a modern, efficient method. Add anhydrous ferrous sulfate (FeSO_4) as a catalyst and reflux in a solvent like DMF.[5]
 - **Trustworthiness:** This one-pot conversion from aldehyde to nitrile is efficient.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the aldehyde starting material is consumed.

- Isolation and Purification: After the reaction is complete, filter off the catalyst. Extract the product from the filtrate using an appropriate solvent system (e.g., ethyl acetate/water). The organic layer is then dried and concentrated. The crude product, **2-Hydroxy-4-methylbenzonitrile**, is purified by column chromatography or recrystallization.

Visualization of Synthetic Workflow



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